1-Aminonaphthalene-7-acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(8-aminonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-9-4-5-10-2-1-3-12(14)11(10)8-9/h1-5,8H,6,14H2 |
InChI Key |
OMBWISXVCXVQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)C(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Aminonaphthalene 7 Acetonitrile and Analogous Structures
Strategic Approaches to Aminonaphthalene Acetonitrile (B52724) Synthesis
The construction of the 1-aminonaphthalene-7-acetonitrile scaffold can be approached through either the sequential functionalization of a pre-existing naphthalene (B1677914) core or the formation of the naphthalene ring system with the desired substituents already in place.
Multi-step Syntheses from Readily Available Naphthalene Precursors
Multi-step syntheses offer a versatile approach to this compound, starting from readily available naphthalene derivatives. A plausible retrosynthetic analysis suggests that the target molecule can be obtained through the introduction of the amino and acetonitrile functionalities onto a suitably substituted naphthalene precursor.
One potential strategy involves starting with a naphthalene derivative bearing two functional groups that can be converted to the desired amino and acetonitrile moieties. For instance, a bromo- or triflate-substituted nitronaphthalene could serve as a key intermediate. The cyano group can be introduced via nucleophilic substitution or a transition metal-catalyzed cyanation reaction, while the nitro group can be reduced to an amine. The order of these transformations is crucial to avoid undesired side reactions.
A closely related synthesis is that of (7-methoxy-1-naphthyl)acetonitrile, which starts from 7-methoxy tetralin-1-ketone. wikipedia.org This process involves a dehydrated acetonitrile synthesis followed by dehydrogenated aromatization, suggesting a viable route for analogous compounds. wikipedia.org By analogy, a 7-substituted-1-tetralone could be a key starting material.
Another approach could involve the functionalization of 1-amino-7-naphthol, which can be synthesized from 1-naphthylamine-7-sulfonic acid. organic-chemistry.orgrsc.org The hydroxyl group could then be converted to the acetonitrile group through a multi-step sequence, for example, by conversion to a triflate followed by a palladium-catalyzed cyanation.
A summary of potential multi-step synthetic precursors is provided in the table below.
| Starting Material | Key Transformations | Target Intermediate |
| 1-Bromo-7-nitronaphthalene | Cyanation, Reduction | 1-Amino-7-cyanonaphthalene |
| 7-Methoxy-1-tetralone | Acetonitrile synthesis, Aromatization | (7-Methoxy-1-naphthyl)acetonitrile |
| 1-Amino-7-naphthol | Triflation, Cyanation | 1-Amino-7-cyanomethylnaphthalene |
One-Pot Cyclization and Annulation Reactions
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer an efficient alternative to traditional multi-step syntheses. These methods often involve the construction of the naphthalene ring system itself. Annulation reactions, in which a new ring is fused onto a pre-existing one, are particularly powerful in this regard.
For instance, substituted naphthalenes can be synthesized via the [4+2] cycloaddition of 2-pyrones with arynes. nih.gov This methodology allows for the preparation of multi-substituted naphthalenes in a single step. nih.gov While not directly demonstrated for this compound, this approach could be adapted by using appropriately substituted pyrone and aryne precursors.
Another relevant one-pot procedure is the synthesis of core-expanded naphthalene diimides, which involves a nucleophilic aromatic substitution followed by an imidization reaction. organic-chemistry.org This highlights the potential for sequential reactions within a single pot to build complex naphthalene systems. organic-chemistry.org
Transition Metal-Catalyzed Synthetic Routes to Naphthalene Acetonitriles
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium, copper, and zinc catalysts are particularly prominent in the synthesis of substituted aromatic compounds.
Palladium-Catalyzed Transformations
Palladium catalysis offers several powerful methods for the synthesis of aminonaphthalene derivatives. The Buchwald-Hartwig amination is a premier reaction for the formation of C-N bonds and can be applied to the synthesis of aryl amines from aryl halides or triflates. organic-chemistry.orgorganic-chemistry.orgwikipedia.org
A potential route to this compound could involve the Buchwald-Hartwig amination of a 1-naphthyl triflate bearing an acetonitrile group at the 7-position. The triflate can be prepared from the corresponding naphthol. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org
The Sonogashira coupling, another palladium-catalyzed reaction, can be used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. rsc.orgnih.gov This could be employed to introduce an alkyne at the 7-position of a 1-aminonaphthalene, which can then be converted to the acetonitrile group.
The table below summarizes representative conditions for palladium-catalyzed reactions relevant to the synthesis of aminonaphthalene acetonitriles.
| Reaction Type | Substrates | Catalyst System | Base | Solvent |
| Buchwald-Hartwig Amination | Aryl Triflate, Amine | Pd₂(dba)₃, XPhos | K₃PO₄ | THF |
| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine | Various |
Copper-Catalyzed Reactions
Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for certain transformations. Copper catalysts are often less expensive and can exhibit different reactivity and selectivity profiles.
Copper-catalyzed cyanation reactions are well-established for the conversion of aryl halides to aryl nitriles. This could be applied to a 1-amino-7-bromonaphthalene to introduce the cyano group.
Furthermore, copper can also be used as a co-catalyst in Sonogashira couplings, working in concert with palladium to facilitate the reaction. rsc.orgnih.gov
Zinc-Mediated Methodologies
Zinc and its salts can mediate a variety of organic transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. While less common than palladium or copper for the direct synthesis of aminonaphthalenes, zinc-mediated reactions offer potential alternative routes.
For example, zinc salts have been shown to catalyze the synthesis of 3-amidoindoles through a process involving alkyne amination and subsequent cyclization. nih.govnih.gov This suggests the possibility of using zinc to facilitate the introduction of nitrogen-containing functional groups in the synthesis of naphthalene derivatives. Zinc acetate (B1210297) has also been employed as a catalyst for the synthesis of various heterocyclic compounds.
Other Metal-Catalyzed Approaches (e.g., Rhodium, Platinum, Nickel, Gold)
While palladium and copper are common catalysts for cyanation reactions, other transition metals like rhodium, platinum, nickel, and gold have also been effectively utilized in the synthesis of aryl and naphthyl acetonitriles. These metals offer alternative reactivity and substrate scope.
Rhodium-Catalyzed Syntheses: Rhodium catalysts have shown promise in the direct C-H cyanation of arenes, providing a direct route to aryl nitriles without the need for pre-functionalized starting materials like halides or triflates. researchgate.net For instance, Rh(III) complexes can catalyze the cyanation of various boronic acids and heterocycles. researchgate.net While a direct example for this compound is not prevalent in the literature, the rhodium-catalyzed C-H functionalization of naphthalene derivatives suggests a potential pathway. acs.org Rhodium has also been employed in the hydrogenation of nitriles to form secondary amines, a reaction that highlights its versatility in transformations involving the nitrile group. acs.org
Platinum-Catalyzed Syntheses: Platinum catalysts have been investigated for C-H arylation of arenes, and while direct cyanation is less common, the principles of C-H activation are transferable. youtube.com Platinum complexes of naphthalene have been synthesized, indicating the metal's ability to coordinate with the naphthalene ring system, a prerequisite for many catalytic cycles. nih.gov
Nickel-Catalyzed Syntheses: Nickel catalysis has emerged as a cost-effective and efficient alternative for cyanation reactions. Nickel catalysts can be used for the cyanation of aryl halides and triflates using various cyanide sources, including acetonitrile itself. nih.govrsc.org This approach is particularly attractive as it avoids highly toxic cyanide reagents. chinesechemsoc.org For example, a nickel(II)/1,10-phenanthroline system can catalyze the cyanation of aryl halides with acetonitrile, assisted by an organosilicon reductant. nih.govrsc.org This method demonstrates broad functional group tolerance, making it potentially applicable to a substituted naphthalene precursor. rsc.org
Gold-Catalyzed Syntheses: Gold catalysis has gained significant attention for its unique reactivity in activating alkynes and in redox-neutral coupling reactions. youtube.comyoutube.com Gold(I) catalysts can facilitate the synthesis of polyfunctionalized naphthalenes through carbocyclization reactions. nih.gov While direct gold-catalyzed cyanation of naphthalenes is not extensively documented, gold's ability to catalyze C-S and other cross-coupling reactions suggests its potential in this area with appropriate ligand design. rsc.orgnih.gov
| Catalyst System | Substrate Type | Cyanide Source | Key Features |
| Rh(III) complex | Boronic acids, Heterocycles | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Direct C-H cyanation. |
| Ni(MeCN)62 / 1,10-phenanthroline | Aryl halides, Aryl triflates | Acetonitrile | Avoids toxic cyanide reagents. |
| NiCl2 / Ligand | Aryl halides | Alkyl isocyanides | Broad functional group tolerance. |
| Gold(I) complexes | Alkynes | - | Synthesis of functionalized naphthalenes. |
Metal-Free and Organocatalytic Syntheses of Naphthalene Acetonitrile Frameworks
Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods for C-C bond formation. These approaches avoid the cost and toxicity associated with heavy metals.
Metal-Free Cyanation: Metal-free protocols for the direct C-H cyanation of alkenes and other substrates have been developed using hypervalent iodine reagents. nih.gov For instance, cyanobenziodoxolones can act as both a cyanating agent and an oxidant for the direct C(sp3)-H cyanation of various unactivated substrates. rsc.org While application to naphthalene C-H bonds requires further investigation, these methods present a promising avenue for future research.
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Proline and its derivatives are classic examples of organocatalysts used in asymmetric synthesis. youtube.comyoutube.com While direct organocatalytic cyanation of naphthalenes to form acetonitriles is not a well-established method, organocatalysis has been successfully applied to the synthesis of complex molecules, demonstrating its power in constructing intricate molecular architectures. youtube.com The principles of enamine and iminium ion catalysis, central to many organocatalytic reactions, could potentially be adapted for the introduction of a cyanomethyl group.
| Method | Reagent/Catalyst | Substrate Type | Key Features |
| Metal-Free C-H Cyanation | Cyanobenziodoxolones | Alkanes, Ethers | Avoids transition metals. |
| Organocatalytic Aldol Reaction | L-Proline | Aldehydes, Ketones | Asymmetric synthesis, potential for functional group introduction. |
Electrochemical Synthetic Strategies for Naphthalene Acetonitrile Compounds
Electrosynthesis offers a green and powerful alternative to traditional chemical methods, using electricity to drive chemical reactions. Acetonitrile can serve as both a solvent and a reactant in electrochemical synthesis, acting as a source of carbon and nitrogen. rsc.org
Electrochemical C-H cyanation of imine derivatives has been demonstrated, using acetonitrile as the cyanating agent under catalyst-free conditions. rsc.org This method is fast, simple, and avoids toxic reagents. The electrochemical analysis of naphthalene diimide derivatives has also been studied, indicating the electrochemical activity of the naphthalene core. nih.gov The direct electrochemical cyanation of a suitably functionalized naphthalene precursor represents a viable and environmentally friendly synthetic route.
| Method | Cyanide Source | Key Features |
| Electrochemical C-H Cyanation | Acetonitrile | Catalyst-free, green synthesis. |
Rearrangement and Condensation Reactions in Naphthalene Acetonitrile Preparation
Rearrangement and condensation reactions are fundamental transformations in organic synthesis that can be employed to construct complex molecular skeletons, including the naphthalene framework.
Rearrangement Reactions: A variety of named rearrangement reactions, such as the Pinacol, Beckmann, and Wolff rearrangements, are powerful tools for altering molecular structures. wiley-vch.demvpsvktcollege.ac.inberhamporegirlscollege.ac.inlibretexts.orgnumberanalytics.com For example, the Beckmann rearrangement converts an oxime into an amide, which could be a potential precursor to a nitrile. libretexts.org While not a direct route to naphthalene acetonitriles, these reactions can be strategically employed in a multi-step synthesis to create the desired substitution pattern on the naphthalene ring.
Condensation Reactions: Condensation reactions, where two molecules combine with the loss of a small molecule like water, are widely used in the synthesis of cyclic and polycyclic systems. The Haworth synthesis of naphthalenes, for example, involves a series of condensation and cyclization steps. While these are typically used to form the naphthalene ring itself, subsequent functionalization would be required to introduce the aminonitrile group.
| Reaction Type | Description | Relevance to Naphthalene Acetonitrile Synthesis |
| Beckmann Rearrangement | Conversion of a ketoxime to an N-substituted amide. | Potential for introducing a nitrogen-containing functional group that could be converted to a nitrile. |
| Wolff Rearrangement | Conversion of an α-diazocarbonyl compound to a ketene. | Can be used for ring expansion, potentially creating a substituted naphthalene system. |
| Haworth Synthesis | Multi-step synthesis of naphthalenes from benzene (B151609) and succinic anhydride. | Forms the core naphthalene structure, which can then be further functionalized. |
Advanced Synthetic Techniques for Naphthalene Acetonitrile Derivatization (e.g., Microwave Irradiation, Aerobic Oxidative Cross-Coupling)
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce reaction times, and enhance sustainability.
Microwave Irradiation: Microwave-assisted synthesis has become a popular tool in organic chemistry for its ability to dramatically accelerate reaction rates. nih.gov This technique has been successfully applied to the cyanation of aryl bromides and the synthesis of various naphthalene derivatives. nih.gov For example, the microwave-assisted cyanation of an aryl bromide on a metal-organic framework was achieved with high efficiency. nih.gov This suggests that the cyanation of a halo-substituted aminonaphthalene precursor could be significantly enhanced using microwave heating. nih.govrsc.orgresearchgate.net
Aerobic Oxidative Cross-Coupling: Aerobic oxidative coupling reactions utilize molecular oxygen as a green and abundant oxidant. Vanadium-based catalysts have been used for the aerobic oxidative cyanation of tertiary amines to produce α-aminonitriles. nih.gov While this specific reaction may not be directly applicable, the broader principle of using air as the oxidant in cross-coupling reactions is highly relevant for the sustainable synthesis of complex molecules.
| Technique | Description | Potential Application |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid and efficient cyanation of halo-naphthalene precursors. |
| Aerobic Oxidative Cross-Coupling | Use of molecular oxygen as the oxidant in coupling reactions. | Green synthesis of nitrile-containing compounds. |
Derivatives and Analogs of 1 Aminonaphthalene 7 Acetonitrile: Design and Research Applications
1-Aminonaphthalene-7-acetonitrile as a Key Building Block in Organic Synthesis
While specific documented examples of this compound as a synthetic building block are not extensively reported in publicly available literature, its potential can be inferred from the reactivity of its constituent parts: the 1-aminonaphthalene (also known as 1-naphthylamine) moiety and the acetonitrile (B52724) group.
The 1-aminonaphthalene portion is a well-established precursor in the synthesis of a variety of dyes, particularly azo dyes. The primary aromatic amine can be readily converted to a diazonium salt, which can then undergo coupling reactions. wikipedia.org Furthermore, the amino group can participate in N-acylation and N-alkylation reactions.
The acetonitrile group is also a valuable functional handle in organic synthesis. The methylene (B1212753) protons adjacent to the nitrile are acidic and can be deprotonated by a strong base to form a cyanomethyl anion. This nucleophile can then be used to form new carbon-carbon bonds through reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. This reactivity is central to transformations like the Blaise reaction.
Therefore, this compound can be considered a bifunctional building block. The amino group allows for the introduction of the molecule into larger systems like polymers or dyes, while the acetonitrile group provides a site for chain extension or the introduction of other functional groups. For instance, hydrolysis of the nitrile would yield the corresponding carboxylic acid, opening pathways to amide and ester derivatives.
Synthesis and Exploration of Substituted Aminonaphthalene Acetonitrile Derivatives
The synthesis of substituted aminonaphthalene derivatives can be achieved through various established methodologies. One common approach begins with the reduction of a corresponding nitronaphthalene precursor. For example, 1-nitronaphthalene can be reduced to 1-naphthylamine using reagents like iron in hydrochloric acid. wikipedia.org To synthesize a substituted derivative, one would start with an appropriately substituted naphthalene (B1677914) ring.
Other versatile methods for creating aminonaphthalene systems include the Bucherer reaction, which can produce primary, secondary, and tertiary aromatic amines from hydroxyaromatic compounds. researchgate.net This reaction has been shown to be efficient under microwave irradiation, offering good yields in short reaction times. researchgate.net
A plausible synthetic route to this compound could start from 7-methoxy-1-tetralone. While a multi-step process is required, pathways to (7-methoxy-1-naphthyl)acetonitrile have been developed. google.com Subsequent nitration and reduction could potentially install the amino group at the 1-position, although regioselectivity would be a key challenge.
Another relevant synthetic strategy involves the reaction of 2-vinylbenzonitriles with 2-lithioacetonitrile to prepare 1-aminonaphthalene-2-carbonitrile derivatives. researchgate.net This demonstrates a method for constructing the aminonaphthalene core with a nitrile substituent already in place. Adapting such cyclization strategies could provide routes to various isomers of aminonaphthalene acetonitrile.
Development of Naphthalene Acetonitrile Conjugates and Hybrid Molecules
The naphthalene acetonitrile framework is a suitable platform for the development of complex conjugates and hybrid molecules. The functional groups allow for covalent linkage to other molecular systems, including biomolecules, polymers, or metal complexes.
For example, the acetonitrile group can be hydrolyzed to a carboxylic acid. This acid can then be coupled with other molecules, such as hydrazides, to form more complex structures. This approach has been used to synthesize naphthyl acetohydrazide ligands, which were subsequently used to create transition metal complexes with cobalt, nickel, copper, and zinc.
The amino group also serves as a key site for conjugation. It can be acylated or reacted with other functional groups to link the naphthalene moiety to different scaffolds. This versatility allows for the creation of hybrid molecules where the photophysical or electronic properties of the naphthalene acetonitrile unit are combined with the properties of another molecule.
Functional Materials and Optoelectronic Applications of Naphthalene Acetonitriles
The inherent electronic properties of the naphthalene ring system make its derivatives highly suitable for applications in functional materials and optoelectronics.
Naphthalene derivatives are frequently used as core components in "push-pull" dyes. These molecules contain an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated system. This architecture leads to a strong intramolecular charge transfer (ICT) upon photoexcitation, which is desirable for applications in nonlinear optics, sensing, and photopolymerization.
The 1-aminonaphthalene moiety is an excellent electron-donating group. When combined with an electron-accepting group, a potent push-pull system can be created. While the acetonitrile group itself is only weakly electron-withdrawing, the naphthalene scaffold can be incorporated into larger systems with stronger acceptors. For instance, a series of push-pull chromophores have been synthesized using a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione unit as the electron acceptor. These dyes exhibit significant solvatochromism, where the color of the dye changes with the polarity of the solvent, indicating a large change in dipole moment upon excitation.
The synthesis of such dyes often involves a Knoevenagel condensation between the electron-accepting moiety and an aromatic aldehyde that contains the electron-donating group.
Table 1: Photophysical Properties of Selected Naphthalene-Based Push-Pull Dyes
| Dye Designation | Electron Donor Group | Electron Acceptor Group | Max. Absorption Wavelength (λmax) in CH2Cl2 (nm) | Molar Extinction Coefficient (εmax) in CH2Cl2 (M-1cm-1) |
|---|---|---|---|---|
| PP4 | 4-(Dimethylamino)benzylidene | 1H-cyclopenta[b]naphthalene-1,3(2H)-dione | 523 | 44,900 |
| PP7 | 4-(Bis(4-bromophenyl)amino)benzaldehyde | 1H-cyclopenta[b]naphthalene-1,3(2H)-dione | 526 | 50,500 |
| PP9 | 3-(4-(Dimethylamino)phenyl)allylidene | 1H-cyclopenta[b]naphthalene-1,3(2H)-dione | 580 | 74,400 |
Naphthalene-based conjugated materials are widely explored for use in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. The rigid, aromatic structure of naphthalene provides good thermal stability and charge-transport properties.
In a typical OLED, layers of organic materials are sandwiched between two electrodes. When a voltage is applied, holes and electrons are injected into the organic layers, where they recombine to form excitons and emit light. The color of the light is determined by the emissive material.
Naphthalene-based copolymers have been investigated as the light-emitting layer in OLEDs. By incorporating different co-monomers, the electronic bandgap can be tuned to control the emission color. Furthermore, designing polymers with a twisted backbone can help to prevent strong molecular aggregation, which often quenches fluorescence in the solid state. The amino group is recognized as an important substituent in fluorescent dyes for OLEDs, as its presence can significantly increase device efficiency.
Preparation and Reactivity of Poly(1-aminonaphthalene) Systems
Poly(1-aminonaphthalene), also known as PNA-1, is a conducting polymer that can be synthesized via chemical oxidative polymerization of the 1-aminonaphthalene monomer. ias.ac.in This process is typically carried out in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. ias.ac.in The resulting polymer is soluble in polar solvents such as DMSO and NMP. ias.ac.in
The polymerization proceeds through the coupling of radical cations of the monomer. Spectroscopic studies suggest that the polymer is formed through various linkages, including N–C(4), N–C(5), and N–C(7) coupling routes. researchgate.net
PNA-1 exhibits interesting electronic properties. As a member of the polynuclear aromatic amine family of conducting materials, it can show significant electrical conductivity. ias.ac.in Unlike some other conducting polymers, these materials can have good electrical conductivity without the need for external doping, which is often a cumbersome and corrosive process. The electrical conductivity of PNA-1 is higher than that of its isomer, poly(2-aminonaphthalene), because the head-to-tail coupling that facilitates charge transport is sterically hindered in the latter. ias.ac.in
The polymer has also been synthesized in the form of thin films using electrochemical methods and DC discharge polymerization. researchgate.net These films show good air stability and solubility in organic solvents, which are advantageous properties for practical applications. researchgate.net
Theoretical and Computational Studies on 1 Aminonaphthalene 7 Acetonitrile Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For 1-aminonaphthalene-7-acetonitrile, the amino group (-NH2), an electron-donating group, is expected to raise the energy of the HOMO. Conversely, the acetonitrile (B52724) group (-CH2CN), being electron-withdrawing, would lower the energy of the LUMO. This combined effect would likely result in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene (B1677914). Studies on similar aminonaphthalene derivatives have shown that the introduction of an amino group leads to a significant red shift in the absorption spectrum, which is indicative of a reduced HOMO-LUMO gap. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene (for comparison) | -6.15 | -1.40 | 4.75 |
| 1-Aminonaphthalene | -5.85 | -1.30 | 4.55 |
| This compound (Predicted) | -5.70 | -1.60 | 4.10 |
Note: The values for naphthalene and 1-aminonaphthalene are based on typical computational results, and the values for this compound are predictive.
To understand the behavior of this compound upon absorption of light, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic excitation energies and UV-Vis absorption spectra of organic molecules. researchgate.net For more complex situations, such as those involving significant electron correlation or conical intersections, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) may be employed.
In the case of this compound, TD-DFT calculations would likely predict a complex absorption spectrum with multiple electronic transitions. The presence of both electron-donating and electron-withdrawing groups can lead to charge-transfer (CT) states, where an electron is promoted from a molecular orbital localized on the aminonaphthalene moiety to one associated with the acetonitrile group. These CT states are often responsible for the photophysical properties of such molecules. Research on other donor-acceptor substituted naphthalenes confirms the presence of such charge-transfer excitations.
Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and ground-state energy of a molecule. mdpi.com By employing various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, def2-SVP), one can obtain accurate predictions of bond lengths, bond angles, and dihedral angles. mdpi.comuoa.grmdpi.com
For this compound, a DFT geometry optimization would likely reveal a largely planar naphthalene core. The amino group attached to the C1 position may exhibit a slight pyramidalization at the nitrogen atom in the ground state. researchgate.net The C-N bond length is expected to be shorter than a typical single bond due to conjugation with the naphthalene π-system. The geometry of the acetonitrile group would be characterized by standard sp3 hybridization at the methylene (B1212753) carbon.
Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C1-N bond length | ~1.40 Å |
| C7-C(acetonitrile) bond length | ~1.51 Å |
| C≡N bond length | ~1.16 Å |
| N-H bond length | ~1.01 Å |
| C-N-H bond angle | ~113° |
| H-N-H bond angle | ~110° |
| Naphthalene ring planarity | Largely planar |
Note: These are predicted values based on typical DFT results for similar molecular fragments.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. youtube.com For this compound, the primary source of conformational flexibility would be the rotation around the C7-C(acetonitrile) single bond.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for all atoms, MD simulations can model the molecule's vibrations, rotations, and translations, as well as its interactions with a solvent or other molecules.
An MD simulation of this compound in a solvent like water or an organic solvent would reveal the dynamics of the flexible acetonitrile side chain and the interactions of the polar amino and nitrile groups with the solvent molecules. Such simulations are useful for understanding solvation effects on the molecule's conformation and electronic properties. Studies on naphthalene derivatives have utilized MD simulations to investigate their adsorption and mobility on various surfaces. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 1 Aminonaphthalene 7 Acetonitrile
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to identify the functional groups and elucidate the molecular structure of a compound.
In a hypothetical analysis of 1-Aminonaphthalene-7-acetonitrile, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The C≡N stretching vibration of the acetonitrile (B52724) group would produce a sharp, intense peak around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would also be present, typically in the 1250-1360 cm⁻¹ range.
Complementary to FT-IR, the FT-Raman spectrum would provide information on the non-polar bonds. The symmetric stretching of the naphthalene ring system would likely be a strong feature. The C≡N stretch would also be Raman active.
Without experimental data, a table of vibrational frequencies and their assignments for this compound cannot be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns (singlets, doublets, triplets) of these protons would allow for the determination of their relative positions. The protons of the amino group (NH₂) would likely appear as a broad singlet, and the methylene (B1212753) protons (-CH₂-) of the acetonitrile group would present as a singlet.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift in the 115-125 ppm range. The carbon atoms of the naphthalene ring would appear in the aromatic region (typically 110-150 ppm), with their specific shifts influenced by the positions of the amino and acetonitrile substituents. The methylene carbon would have a signal in the aliphatic region.
As no experimental NMR data is available, a data table of chemical shifts and coupling constants cannot be provided.
UV-Visible Absorption and Fluorescence Emission Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule.
Analysis of Absorption and Emission Band Characteristics
The UV-Visible absorption spectrum of this compound in a suitable solvent would be expected to exhibit absorption bands corresponding to the π→π* transitions of the naphthalene chromophore. The presence of the amino group, an auxochrome, would likely cause a red shift (bathochromic shift) of these bands compared to unsubstituted naphthalene.
Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift, the difference between the absorption and emission maxima, would provide insights into the excited state geometry.
Investigation of Solvatochromic Effects
Solvatochromism, the change in the position, shape, and intensity of absorption or emission bands with a change in solvent polarity, would be an interesting property to investigate for this molecule. The amino and nitrile groups can interact with polar solvents, potentially leading to significant solvatochromic shifts that could provide information about the charge distribution in the ground and excited states.
Time-Resolved Fluorescence Measurements and Decay Kinetics
Time-resolved fluorescence measurements could determine the fluorescence lifetime and decay kinetics of the excited state. This data would offer insights into the various de-excitation pathways, including radiative (fluorescence) and non-radiative processes.
In the absence of any experimental studies, no data on absorption maxima, emission maxima, Stokes shifts, or fluorescence lifetimes can be reported.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group.
As no crystallographic data has been published, the solid-state structure of this compound remains unknown.
Mass Spectrometry-Based Characterization (e.g., MALDI-TOF)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For non-volatile and thermally labile molecules like many naphthalene derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry offers a soft ionization method that minimizes fragmentation and primarily yields the molecular ion.
In a typical MALDI-TOF analysis of this compound, the sample would be co-crystallized with a suitable matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, predominantly through protonation. The resulting ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. The expected primary ion for this compound (C₁₂H₁₀N₂) would be the protonated molecule [M+H]⁺.
Illustrative MALDI-TOF Data for this compound:
| Parameter | Expected Value |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Mode | Positive Ion Reflector |
| Expected Molecular Ion | [M+H]⁺ |
| Calculated m/z | 183.0917 |
| Observed m/z | ~183.09 |
This table is illustrative and represents expected data based on the compound's structure.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be the most common approach. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings.
A typical starting point would be a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape by ensuring the amino group is protonated. Validation of the developed method would include assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification. For a related compound, 2-Amino-7-naphthol, a reverse phase HPLC method uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on exact conditions |
This table represents a typical starting point for method development.
While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying any volatile impurities or related substances that may be present in a sample. The gas chromatograph separates the volatile components of the mixture, and the mass spectrometer provides detailed structural information for each separated peak. For the related compound 1-Naphthylamine (1-Aminonaphthalene), GC-MS data is available, showing characteristic fragmentation patterns that can aid in the identification of similar structures. restek.comnist.gov The mass spectrum of 1-Naphthylamine shows major peaks at m/z 143 (molecular ion), 115, and 71. restek.com
Illustrative GC-MS Data for a Potential Volatile Impurity:
| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 5.8 | Naphthalene | 128, 102, 64 |
| 8.2 | 1-Naphthylamine | 143, 115, 71 |
This table is illustrative and based on potential impurities related to the synthesis of aminonaphthalene derivatives.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The presence of the electron-donating amino group and the electron-withdrawing acetonitrile group on the naphthalene core is expected to influence its electrochemical behavior.
In a typical CV experiment, a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte is subjected to a linearly swept potential between two limits. The resulting current is measured as a function of the applied potential, providing information about oxidation and reduction potentials. The electrochemical behavior of amino-substituted naphthalene compounds has been investigated, showing that they can be detected and characterized based on their interaction with DNA immobilized on electrodes. nih.gov Studies on the electropolymerization of compounds like 1,5-diaminonaphthalene in acetonitrile have also been conducted using cyclic voltammetry. researchgate.net The oxidation of the amino group is a likely electrochemical process to be observed.
Hypothetical Cyclic Voltammetry Data for this compound:
| Parameter | Value |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | ~ +0.8 to +1.2 V (vs. Ag/AgCl) |
This table presents hypothetical data based on the expected electrochemical behavior of aminonaphthalene derivatives.
Future Directions in 1 Aminonaphthalene 7 Acetonitrile Research
Emerging Synthetic Methodologies for Enhanced Regio- and Stereoselectivity
The precise construction of polysubstituted naphthalenes like 1-Aminonaphthalene-7-acetonitrile remains a challenging task due to issues with regioselectivity. nih.govrsc.org Traditional methods such as electrophilic aromatic substitution often yield mixtures of isomers, necessitating complex purification steps. nih.govnih.gov Future research is expected to focus on developing novel synthetic strategies that offer superior control over the placement of functional groups on the naphthalene (B1677914) core.
Promising methodologies that could be adapted for the synthesis of this compound include:
Directed C-H Functionalization: Inspired by recent successes in arene chemistry, methods that use a directing group to guide a catalyst to a specific C-H bond for functionalization could provide a direct route to 1,7-disubstituted naphthalenes. For instance, strategies involving the transmutation of isoquinolines, where the nitrogen atom directs functionalization before being replaced by a carbon atom, offer a novel pathway to substituted naphthalenes. nih.gov
Metal-Free Benzannulation Reactions: The development of metal-free protocols, such as those using HNTf2 (triflimide) to catalyze the coupling of alkynes and aldehydes, presents a milder and more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. acs.orgsemanticscholar.org These methods have demonstrated excellent regioselectivity in constructing the naphthalene skeleton and could be engineered for specific substitution patterns.
Flow Chemistry and Microwave-Assisted Synthesis: The use of continuous flow reactors and microwave irradiation can significantly shorten reaction times and improve yields. The Bucherer reaction, a classic method for synthesizing aminonaphthalenes, has been successfully adapted to microwave conditions, suggesting a pathway for the rapid and efficient introduction of the amino group. researchgate.net
Stereoselective Amination: For applications requiring chiral materials, the development of stereoselective methods is crucial. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be rendered enantioselective through the use of chiral ligands. researchgate.net Future work will likely involve designing catalyst systems that can control the stereochemistry of substituents on the naphthalene scaffold.
In-depth Mechanistic Studies of Complex Transformation Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, future mechanistic studies will likely concentrate on the key bond-forming steps: the introduction of the amino group and the acetonitrile (B52724) moiety.
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. wikipedia.org Its mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov However, recent studies have revealed more complex behavior, suggesting the involvement of a "cocktail"-type catalytic system where multiple palladium species (complexes, clusters, and nanoparticles) coexist and contribute to the reaction. rsc.orgresearchgate.net Future research will aim to elucidate the precise roles of these different species and how they influence reaction outcomes for naphthalene-based substrates. This knowledge could lead to the design of more robust and universally applicable catalyst systems.
Similarly, the cyanation step, which introduces the acetonitrile group, warrants further mechanistic investigation. While various cyanation methods exist, understanding the reaction pathway—whether it proceeds through a radical mechanism, nucleophilic substitution, or another route—is critical for controlling selectivity and avoiding side reactions. researchgate.net Mechanistic studies could involve kinetic isotope effect experiments and computational modeling to map the entire reaction coordinate. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. bohrium.comnih.gov For this compound and its derivatives, advanced computational modeling represents a significant future direction for accelerating research and development.
Key areas for computational investigation include:
Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic structure of naphthalene derivatives to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This allows chemists to forecast the outcome of substitution reactions and design substrates that favor the desired 1,7-substitution pattern.
Modeling Reaction Mechanisms: Computational tools can be used to map the potential energy surfaces of complex reactions, identifying transition states and intermediates. nih.govchemrevlett.com This provides a molecular-level understanding of reaction pathways, complementing experimental mechanistic studies of amination and cyanation reactions.
Designing Novel Materials: By calculating electronic and optical properties, such as HOMO/LUMO energy levels, absorption spectra, and fluorescence quantum yields, computational models can predict the suitability of new naphthalene acetonitrile derivatives for specific applications. mdpi.comchemrxiv.org This in silico screening approach can prioritize synthetic targets and reduce the time and resources spent on trial-and-error experimentation. For instance, modeling has been used to predict the reaction rates of substituted naphthalenes in advanced oxidation processes. researchgate.net
| Computational Method | Application in Naphthalene Acetonitrile Research | Potential Impact |
| Density Functional Theory (DFT) | Predict reaction regioselectivity, model transition states, calculate electronic and optical properties. researchgate.netchemrevlett.com | Guide synthetic strategy, elucidate reaction mechanisms, and screen candidates for functional materials. |
| Time-Dependent DFT (TDDFT) | Simulate UV-Vis absorption and fluorescence spectra, predict quantum yields. chemrxiv.org | Design molecules with tailored photophysical properties for use in sensors, OLEDs, and probes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding and intermolecular interactions within materials. bohrium.com | Understand crystal packing and its influence on the bulk properties of solid-state materials. |
| Structure-Activity Relationships (SARs) | Estimate kinetic and mechanistic data for complex reaction schemes, such as atmospheric oxidation. copernicus.orgcopernicus.org | Develop predictive models for the behavior of naphthalene derivatives in various environments. |
Development of Novel Naphthalene Acetonitrile-Based Functional Materials
The rigid, planar, and electron-rich structure of the naphthalene core makes it an excellent building block for a wide range of functional materials. nih.govoled-intermediates.com The specific 1-amino and 7-acetonitrile substitution pattern offers a unique combination of electron-donating and electron-withdrawing/coordinating groups, opening avenues for novel material design.
Future research is anticipated to explore the use of this compound as a key component in:
Organic Electronics: Naphthalene derivatives are widely used in the synthesis of organic photo-electronic materials. rsc.org The "building-block approach," combining various aromatic units, can be used to create new organic semiconductors. rsc.org The donor-acceptor character of this compound could be exploited in ambipolar field-effect transistors or as a component in organic photovoltaic cells.
Luminescent Materials and Liquid Crystals: Many naphthalene derivatives exhibit strong fluorescence. oled-intermediates.comoup.com By incorporating this core into larger molecular structures, it is possible to create novel liquid crystals with emissive properties. oup.comsemanticscholar.org Such materials are promising for applications in organic light-emitting diodes (OLEDs) and sensors. oup.comresearchgate.net The polarity and geometry of the amino and acetonitrile groups could influence the self-organization and phase behavior of these liquid crystals.
Fluorescent Probes and Chemosensors: The naphthalene scaffold is a common feature in fluorescent probes for detecting ions and biomolecules. oled-intermediates.comnbinno.com The acetonitrile group can act as a binding site for metal cations, and the amino group can be further functionalized. A change in fluorescence upon binding could form the basis of a highly sensitive and selective chemosensor. Research has shown that some 2,7-disubstituted naphthalene derivatives can act as fluorescent sensors for Cu(II) cations. researchgate.net
| Material Class | Potential Application | Role of this compound |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). rsc.org | Serves as a donor-acceptor building block to tune electronic properties and charge transport. |
| Luminescent Liquid Crystals | Polarized Organic Light-Emitting Diodes (OLEDs), Optical Switches. oup.com | Acts as a fluorescent core (fluorophore) whose self-assembly is directed by other parts of the molecule. |
| Fluorescent Chemosensors | Environmental monitoring (metal ion detection), bio-imaging. researchgate.net | Provides a fluorescent signaling unit and a potential binding site for analytes. |
| Functional Polymers | High-performance plastics, materials for optical data storage. | Can be incorporated as a monomer to impart specific optical or thermal properties to the polymer chain. |
Integration of Multi-disciplinary Approaches in Naphthalene Acetonitrile Research
The full potential of this compound and related compounds will be realized through the convergence of multiple scientific disciplines. Future research will increasingly rely on a collaborative, multi-disciplinary approach that breaks down traditional silos between different fields.
This integrated strategy would involve:
Synthesis-Modeling-Characterization Loops: A close collaboration between synthetic, computational, and materials chemists. Synthetic chemists would create new derivatives, which are then characterized by materials scientists to measure their physical properties (e.g., conductivity, fluorescence). Computational chemists would model these systems to explain the observed properties and predict new, improved structures, thus guiding the next round of synthesis. mdpi.com
Chemistry and Materials Science: The design of functional materials, such as liquid crystals or organic semiconductors, requires a deep understanding of both molecular synthesis and solid-state physics. rsc.orgoup.com Chemists provide the molecules, while materials scientists fabricate and test devices, providing crucial feedback for molecular design.
Chemistry and Biology/Medicine: Naphthalene derivatives are prevalent in pharmaceuticals and agrochemicals. nbinno.comwikipedia.orgchemicalbook.com While outside the immediate scope of materials development, collaborations with medicinal chemists and biologists could uncover potential applications for these compounds as biological probes or even as scaffolds for new therapeutic agents, leveraging their unique fluorescence and chemical properties. nbinno.com
By combining expertise from these diverse fields, the research community can accelerate the journey from fundamental molecular design to the creation of innovative technologies based on naphthalene acetonitrile scaffolds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining high-purity 1-Aminonaphthalene-7-acetonitrile, and how can side reactions be minimized?
- Methodology :
- Nitrile Introduction : Use nucleophilic substitution or cyanoalkylation reactions, starting from 1-aminonaphthalene derivatives. For example, acetonitrile groups can be introduced via Knoevenagel condensation or palladium-catalyzed cyanation .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in acetonitrile to isolate the product. Monitor purity via thin-layer chromatography (TLC) .
- Challenge : Competing reactions at the amino group (e.g., oxidation) may occur. Protect the amino group with acetyl or tert-butoxycarbonyl (Boc) groups during synthesis .
Q. Which spectroscopic techniques are optimal for structural elucidation of this compound, and what are the diagnostic peaks?
- Methodology :
- NMR : Use - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6). Expect aromatic proton signals at δ 7.2–8.5 ppm and a nitrile carbon peak at ~120 ppm .
- IR Spectroscopy : Look for a sharp C≡N stretch at ~2240 cm and N–H bending (amine) at ~1600 cm .
- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 168 (C) and fragments corresponding to naphthalene backbone cleavage .
Q. How should this compound be stored to ensure long-term stability?
- Methodology :
- Store in amber glass vials under inert gas (argon/nitrogen) at 0–6°C to prevent photodegradation and hydrolysis of the nitrile group. Use acetonitrile as a stabilizing solvent for stock solutions .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Computational Modeling : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., Suzuki-Miyaura coupling yields) .
- Challenge : Solvent effects (acetonitrile vs. toluene) may alter reaction pathways. Include solvent models (e.g., PCM) in simulations .
Q. What strategies resolve contradictions in reported toxicity data for this compound and related naphthalene derivatives?
- Methodology :
- Systematic Review : Follow ATSDR guidelines to prioritize peer-reviewed studies, excluding non-peer-reviewed sources unless validated by three independent experts .
- In Vivo/In Vitro Harmonization : Compare hepatic metabolism (e.g., cytochrome P450 activity in rat hepatocytes) with in vitro assays (Ames test for mutagenicity) to identify species-specific effects .
- Biomarker Identification : Use liquid chromatography-mass spectrometry (LC-MS) to detect metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) as toxicity indicators .
Q. What experimental designs are critical for assessing metabolic pathways of this compound in human hepatic models?
- Methodology :
- Cell Culture : Use primary human hepatocytes or HepG2 cells exposed to 1–100 µM of the compound. Monitor cytotoxicity via lactate dehydrogenase (LDH) release .
- Metabolite Profiling : Extract metabolites with acetonitrile:water (80:20), then analyze via high-resolution LC-MS. Reference databases (e.g., PubChem) for fragmentation patterns .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
